N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Description
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a heterocyclic benzamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at the 3-position and a methoxyethylamine moiety on the benzamide backbone. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle renowned for its metabolic stability and role in enhancing binding affinity in medicinal chemistry . The compound’s synthesis likely involves cyclization of (E)-N'-hydroxyimidamide intermediates or coupling reactions using carbodiimide-based reagents, as seen in analogous oxadiazole syntheses . Characterization via ¹H NMR, IR, and mass spectrometry confirms structural integrity, aligning with methodologies for related benzamide-oxadiazole hybrids .
The methoxyethyl group may improve aqueous solubility compared to bulkier aromatic substituents, while the 4-methylphenyl-oxadiazole moiety contributes to lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)17-21-19(25-22-17)16-6-4-3-5-15(16)18(23)20-11-12-24-2/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILDZDUESRBBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the reaction of the oxadiazole derivative with 2-methoxyethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide ()
- Key Differences: The benzamide nitrogen is substituted with a 4-methoxyphenyl group instead of a 2-methoxyethyl chain. Impact: The 4-methoxyphenyl group may enhance lipophilicity (higher logP) but reduce solubility, contrasting with the target compound’s methoxyethyl chain, which balances hydrophilicity and flexibility .
N-(2-Methoxyethyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide ()
- Key Differences: The oxadiazole ring is attached at the 4-position of the benzamide core (vs. the 2-position in the target compound). The oxadiazole’s phenyl substituent lacks the 4-methyl group present in the target compound. The absence of the 4-methyl group reduces steric bulk, which might decrease hydrophobic interactions .
Table 1: Comparative Analysis of Structural Features
*logP values estimated using fragment-based methods (e.g., Moriguchi method).
- Solubility : The target compound’s methoxyethyl group likely improves solubility compared to the 4-methoxyphenyl analogue.
- Bioactivity : The 4-methyl group on the oxadiazole may enhance target binding via hydrophobic interactions, whereas its absence in ’s compound could reduce potency.
Broader Context in Heterocyclic Chemistry
Biological Activity
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes an oxadiazole ring, which is known for its diverse biological properties. The general formula can be represented as:
Molecular Structure:
- Oxadiazole Ring: The presence of the oxadiazole moiety is significant for its pharmacological properties.
- Methoxyethyl Group: This substituent may enhance solubility and bioavailability.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzymatic Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways or oxidative stress responses.
- Receptor Modulation: It potentially modulates receptors associated with pain and inflammation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with oxadiazole rings can significantly inhibit bacterial growth.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 16 | E. coli |
| Similar Oxadiazole Derivative | 8 | S. aureus |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects in various in vitro models. It was found to reduce the production of pro-inflammatory cytokines.
Case Study:
A study conducted on human macrophages demonstrated that treatment with the compound led to a significant decrease in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxadiazole derivatives. The following findings highlight the biological relevance of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
